2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde
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Overview
Description
2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde is a chemical compound with the molecular formula C16H27NO2Si and a molecular weight of 293.482 g/mol. This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde typically involves the reaction of pyridine-4-carbaldehyde with tri(propan-2-yl)silyloxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carboxylic acid.
Reduction: 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activities and signaling pathways. The silyl ether group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-3-carbaldehyde
- 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-5-carbaldehyde
- 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-methanol
Uniqueness
2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde is unique due to its specific structural features, such as the position of the aldehyde group on the pyridine ring and the presence of the tri(propan-2-yl)silyloxymethyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2Si/c1-12(2)20(13(3)4,14(5)6)19-11-16-9-15(10-18)7-8-17-16/h7-10,12-14H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZIFVCTJXKNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=NC=CC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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